molecular formula C10H9N3O B15113291 2-Methyl-6-(pyridin-3-yloxy)pyrazine

2-Methyl-6-(pyridin-3-yloxy)pyrazine

Cat. No.: B15113291
M. Wt: 187.20 g/mol
InChI Key: PHILAVKOSPEKIF-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-3-yloxy)pyrazine is a pyrazine derivative featuring a methyl group at position 2 and a pyridin-3-yloxy substituent at position 4. Pyrazines are nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, flavors, and materials science .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-methyl-6-pyridin-3-yloxypyrazine

InChI

InChI=1S/C10H9N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h2-7H,1H3

InChI Key

PHILAVKOSPEKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)OC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-6-(pyridin-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with 3-hydroxypyridine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2-Methyl-6-(pyridin-3-yloxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrazine ring is substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

2-Methyl-6-(pyridin-3-yloxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-3-yloxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazine Derivatives

Key Structural Features

The pyridin-3-yloxy group in 2-Methyl-6-(pyridin-3-yloxy)pyrazine distinguishes it from other pyrazines. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Compound Name Substituents Molecular Weight* Key Applications Biological/Chemical Role Source/Context
This compound Methyl (C2), Pyridin-3-yloxy (C6) 187.20 Pharmaceutical research Potential kinase inhibition, drug design Synthetic
2-Methyl-6-(1-propenyl)pyrazine Methyl (C2), 1-propenyl (C6) 148.20 Semiochemical signaling Reproductive communication in maned wolves Maned wolf urine
2,5-Dimethylpyrazine Methyl (C2, C5) 108.14 Flavor industry, semiochemical Roasted/nutty aroma in foods; urinary signaling Food systems, maned wolf
2-Methoxy-3-methylpyrazine Methoxy (C2), Methyl (C3) 124.14 Fragrance industry Green bell-pepper aroma Synthetic
Pyrazine-2-carboxamide derivatives Carboxamide groups Varies Antimicrobial, herbicidal Photosynthesis inhibition, elicitors Silybum marianum cultures

*Calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07).

Research Findings and Mechanistic Insights

Role in Chemical Communication

  • In maned wolves, 2-methyl-6-(1-propenyl)pyrazine and 2,5-dimethylpyrazine are sex-specific volatiles, suggesting a role in reproductive signaling. Neutering reduces their abundance, linking these compounds to hormonal regulation .

Flavor Chemistry

  • Pyrazines formed via Maillard reactions (e.g., 2-methyl-6-(1-propenyl)-,(E)-pyrazine) contribute to the aroma of heated foods. Substituent position (e.g., propenyl vs. ethyl) alters sensory profiles .

Electronic and Material Science

  • Pyrazine-acene hybrids with extended conjugation exhibit tunable LUMO levels (-3.24 to -3.78 eV), making them viable for organic electronics. The target compound’s pyridine group could enhance electron affinity .

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(pyridin-3-yloxy)pyrazine?

The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 5,6-dichloropyrazine-2,3-dicarbonitrile with 3-hydroxypyridine in acetone using triethylamine as a base yields derivatives with pyridin-3-yloxy substituents . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for improving yield and purity. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures stepwise progress.

Q. What spectroscopic and crystallographic methods are used to characterize its molecular structure?

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely employed for refining crystal structures, particularly for verifying bond lengths, angles, and intermolecular interactions. This method provides atomic-resolution data essential for confirming regioselectivity in substitution reactions .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments and carbon frameworks, while IR spectroscopy detects functional groups (e.g., pyridinyloxy C-O stretches). UV-Vis and fluorescence spectroscopy elucidate electronic transitions, especially for studies involving excited-state dynamics .

Q. What pharmacological targets are associated with pyrazine derivatives like this compound?

Pyrazine derivatives are explored as negative allosteric modulators (NAMs) for metabotropic glutamate receptor 5 (mGluR5), relevant in neurological disorders. In vitro assays (e.g., calcium flux or radioligand binding) measure potency (IC₅₀), while pharmacokinetic (PK) profiling assesses bioavailability and metabolic stability. Structure-activity relationship (SAR) studies guide optimization of substituents to balance affinity and physicochemical properties .

Advanced Research Questions

Q. How can computational methods model the electronic excited states and non-adiabatic dynamics of this compound?

A 24-mode Hamiltonian combined with the multiconfiguration time-dependent Hartree (MCTDH) method simulates vibronic coupling between S₁ and S₂ states. This approach captures ultrafast internal conversion and predicts absorption/emission spectra. Symmetry considerations (e.g., D₂h for pyrazine) are critical for accurate potential energy surface (PES) construction . Density functional theory (DFT) or time-dependent DFT (TD-DFT) further refines electronic transitions and charge-transfer behavior.

Q. How can contradictions in pharmacological data (e.g., efficacy vs. toxicity) be resolved?

  • Toxicology profiling : Conduct 90-day regulatory studies in non-human primates (NHPs) to identify delayed hypersensitivity or immune-mediated responses, as seen in mGluR5 NAMs .
  • Mechanistic studies : Use transcriptomics/proteomics to distinguish target-mediated effects from off-target toxicity.
  • Species-specific assays : Compare in vitro human cell models with in vivo rodent/NHP data to assess translatability.

Q. What advanced analytical techniques detect trace amounts of this compound in biological matrices?

  • Gas chromatography-mass spectrometry (GC-MS) : Suitable for volatile derivatives; pyrazines are often derivatized with silylation agents (e.g., BSTFA) to enhance volatility.
  • Liquid chromatography-tandem MS (LC-MS/MS) : Offers higher sensitivity for polar metabolites. Solid-phase extraction (SPE) or microsampling (e.g., dried blood spots) minimizes matrix interference.
  • High-resolution mass spectrometry (HRMS) : Resolves isobaric interferences in complex samples (e.g., urine or plasma), as demonstrated in VOC profiling studies .

Q. How are structure-activity relationships (SAR) systematically investigated for pyrazine derivatives?

  • Scaffold diversification : Introduce substituents (e.g., methyl, phenyl, or heteroaryl groups) at positions 2, 3, and 6 to modulate steric and electronic effects.
  • Pharmacophore mapping : Use X-ray co-crystallography or molecular docking to identify key interactions (e.g., hydrogen bonds with mGluR5 residues).
  • Free-energy perturbation (FEP) : Computationally predict binding affinity changes for hypothetical analogs, reducing synthetic effort .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., X-ray, NOESY, and HSQC) to resolve ambiguities in regiochemistry.
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational exchange broadening, which may obscure signal assignment.
  • Theoretical calculations : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional group assignments .

Q. What strategies mitigate challenges in synthesizing air- or moisture-sensitive intermediates?

  • Schlenk techniques : Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF over molecular sieves).
  • Microwave-assisted synthesis : Accelerate reaction rates for thermally sensitive steps.
  • Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress without quenching .

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